(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide
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Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research often focuses on the synthesis and characterization of novel acrylamide derivatives for various applications. For instance, studies on novel functionalized monomers based on kojic acid detail the synthesis of acrylate monomers and their polymerization, highlighting their thermal behavior and potential antimicrobial activities (Saraei et al., 2016). Similarly, the controlled radical polymerization of an acrylamide containing an amino acid moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) demonstrates the synthesis of homopolymers with controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).
Structural and Molecular Insights
Studies like the synthesis and X-ray crystal structure of pyrazole derivatives provide structural and molecular insights into acrylamide derivatives, emphasizing their potential for further chemical modifications and applications in material science (Kumara et al., 2018). Another example includes research on the reactivity of condensed thiophenes in Diels-Alder reactions, which could be relevant for understanding the reactivity of complex acrylamide derivatives in synthetic chemistry (Al-Omran et al., 1996).
Potential Applications
The research applications of such compounds often extend to the development of materials with specific properties, such as antimicrobial activity, or the exploration of novel synthetic pathways for pharmaceuticals and polymers. For example, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole presents a pathway for creating compounds with potential biological activity (Panchal & Patel, 2011).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(4-2-13-1-3-16-17(9-13)25-12-24-16)22-10-15-19(21-7-6-20-15)14-5-8-26-11-14/h1-9,11H,10,12H2,(H,22,23)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDKGJCSWTPJY-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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